Scutellarein tetramethyl ether
Scutellarein tetramethyl ether
4',5,6,7-tetramethoxyflavone is a tetramethoxyflavone that is the tetra-O-methyl derivative of scutellarein. It has a role as an antimutagen and a plant metabolite. It derives from a scutellarein.
Scutellarein 5, 6, 7, 4'-tetramethyl ether, also known as tetra-O-methylscutellarein or 4', 5, 6, 7-tetramethoxyflavone, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, scutellarein 5, 6, 7, 4'-tetramethyl ether is considered to be a flavonoid lipid molecule. Scutellarein 5, 6, 7, 4'-tetramethyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, scutellarein 5, 6, 7, 4'-tetramethyl ether is primarily located in the membrane (predicted from logP). Scutellarein 5, 6, 7, 4'-tetramethyl ether can be biosynthesized from scutellarein. Outside of the human body, scutellarein 5, 6, 7, 4'-tetramethyl ether can be found in common sage. This makes scutellarein 5, 6, 7, 4'-tetramethyl ether a potential biomarker for the consumption of this food product.
Scutellarein 5, 6, 7, 4'-tetramethyl ether, also known as tetra-O-methylscutellarein or 4', 5, 6, 7-tetramethoxyflavone, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, scutellarein 5, 6, 7, 4'-tetramethyl ether is considered to be a flavonoid lipid molecule. Scutellarein 5, 6, 7, 4'-tetramethyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, scutellarein 5, 6, 7, 4'-tetramethyl ether is primarily located in the membrane (predicted from logP). Scutellarein 5, 6, 7, 4'-tetramethyl ether can be biosynthesized from scutellarein. Outside of the human body, scutellarein 5, 6, 7, 4'-tetramethyl ether can be found in common sage. This makes scutellarein 5, 6, 7, 4'-tetramethyl ether a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1168-42-9
VCID:
VC0192348
InChI:
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3
SMILES:
Molecular Formula:
C19H18O6
Molecular Weight:
342.3 g/mol
Scutellarein tetramethyl ether
CAS No.: 1168-42-9
Natural Products
VCID: VC0192348
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol
CAS No. | 1168-42-9 |
---|---|
Product Name | Scutellarein tetramethyl ether |
Molecular Formula | C19H18O6 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | 5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 |
Standard InChIKey | URSUMOWUGDXZHU-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC |
Melting Point | 166-167°C |
Physical Description | Solid |
Description | 4',5,6,7-tetramethoxyflavone is a tetramethoxyflavone that is the tetra-O-methyl derivative of scutellarein. It has a role as an antimutagen and a plant metabolite. It derives from a scutellarein. Scutellarein 5, 6, 7, 4'-tetramethyl ether, also known as tetra-O-methylscutellarein or 4', 5, 6, 7-tetramethoxyflavone, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, scutellarein 5, 6, 7, 4'-tetramethyl ether is considered to be a flavonoid lipid molecule. Scutellarein 5, 6, 7, 4'-tetramethyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, scutellarein 5, 6, 7, 4'-tetramethyl ether is primarily located in the membrane (predicted from logP). Scutellarein 5, 6, 7, 4'-tetramethyl ether can be biosynthesized from scutellarein. Outside of the human body, scutellarein 5, 6, 7, 4'-tetramethyl ether can be found in common sage. This makes scutellarein 5, 6, 7, 4'-tetramethyl ether a potential biomarker for the consumption of this food product. |
Synonyms | 5-Methoxysalvigenin; 5,6,7,4'-Tetramethoxyflavone; 5,6,7-Trimethoxy-2-(4-methoxyphenyl)chromen-4-one |
PubChem Compound | 96118 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume